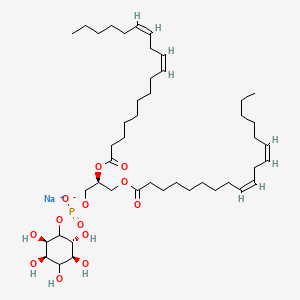

Phosphatidylinositol (Soy) SodiuM

Description

Properties

CAS No. |

383907-36-6 |

|---|---|

Molecular Formula |

C43H78NaO13P |

Molecular Weight |

857.0 g/mol |

IUPAC Name |

sodium;[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] [(5R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C43H79O13P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,35,38-43,46-50H,3-10,12,14-16,19-34H2,1-2H3,(H,51,52);/q;+1/p-1/b13-11-,18-17-;/t35-,38?,39-,40?,41?,42?,43?;/m1./s1 |

InChI Key |

DCDQYHYLAGWAPO-QXMRYZQYSA-M |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1C([C@@H](C(C(C1O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |

Appearance |

Unit:50mg/ml, 1 mlSolvent:chloroformPurity:98+%Physical liquid |

Synonyms |

PI (Na+ salt) |

Origin of Product |

United States |

Biosynthesis, Metabolism, and Turnover of Phosphatidylinositol

Role of Lipid Kinases (e.g., PI3K, PI4P5K) in Inositol (B14025) Ring Phosphorylation

The generation of various phosphoinositide species is orchestrated by a group of enzymes called lipid kinases. frontiersin.org These kinases specifically add phosphate (B84403) groups to the 3, 4, and 5-hydroxyl positions of the inositol ring of PI. nih.gov Prominent among these are the phosphoinositide 3-kinases (PI3Ks) and phosphatidylinositol-4-phosphate (B1241899) 5-kinases (PIP5Ks). frontiersin.orgopen.edu

Class I PI3Ks, for example, are responsible for phosphorylating phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to generate phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), a key second messenger in many signaling pathways. nih.govwikipedia.org PIP5Ks, on the other hand, primarily phosphorylate phosphatidylinositol 4-phosphate (PI4P) to produce PI(4,5)P2. nih.govpnas.org

Phosphoinositide Species (PI3P, PI4P, PI5P, PIP2, PIP3) and Their Unique Identities

The sequential and combinatorial phosphorylation of the inositol ring leads to the formation of seven distinct phosphoinositide species:

Phosphatidylinositol 3-phosphate (PI3P) nih.gov

Phosphatidylinositol 4-phosphate (PI4P) nih.gov

Phosphatidylinositol 5-phosphate (PI5P) nih.gov

Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) nih.gov

Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) nih.gov

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) nih.gov

Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) nih.gov

Each of these species has a unique subcellular localization and interacts with a specific set of effector proteins, thereby dictating its distinct role in cellular physiology. frontiersin.orgportlandpress.com For instance, PI(4,5)P2 is most abundant at the plasma membrane and is crucial for processes like endocytosis. ijbs.com

Phosphoinositide Hydrolysis and Dephosphorylation

Phospholipase C (PLC) Mediated Hydrolysis

Phospholipase C (PLC) enzymes play a critical role in signal transduction by catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key phosphoinositide in the plasma membrane. sigmaaldrich.com This reaction generates two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.comyoutube.comyoutube.com IP3 is a soluble molecule that diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. sigmaaldrich.comyoutube.com DAG remains in the plasma membrane and activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets. sigmaaldrich.comyoutube.com

The activation of PLC is a tightly regulated process, often initiated by the binding of extracellular signaling molecules, such as hormones and growth factors, to their cell surface receptors. sigmaaldrich.comyoutube.com There are several isoforms of PLC in mammals, which are categorized into different families (β, γ, δ, ε, ζ). sigmaaldrich.com These isoforms are activated through distinct mechanisms. For example, PLC-β isoforms are typically activated by G protein-coupled receptors (GPCRs) via the α subunits of the Gq/11 family of heterotrimeric G proteins or by Gβγ dimers. sigmaaldrich.com In contrast, PLC-γ isoforms are activated by receptor tyrosine kinases, which phosphorylate specific tyrosine residues on the PLC-γ enzyme. sigmaaldrich.com The activation of PLC-δ isozymes is highly sensitive to calcium concentrations, while PLC-ε can be activated by small G proteins like Ras and Rho. sigmaaldrich.com

The PLC-mediated hydrolysis of PIP2 not only generates second messengers but also depletes the plasma membrane of PIP2 itself. This reduction in PIP2 levels is an important signal in its own right, as PIP2 is involved in regulating the actin cytoskeleton and the activity of other enzymes. sigmaaldrich.comnih.gov For instance, the release of ezrin/radixin/moesin (ERM) proteins from the plasma membrane, which link the cytoskeleton to the membrane, is promoted by the PLC-mediated reduction of PIP2 levels. nih.gov

Lipid Phosphatases and Their Regulatory Roles

Lipid phosphatases are crucial for terminating phosphoinositide signaling and maintaining the distinct phosphoinositide composition of different cellular membranes. These enzymes dephosphorylate specific positions on the inositol ring of phosphoinositides, thereby controlling their levels and interconversions. The synthesis and turnover of phosphoinositides are regulated by a collection of kinases, phosphatases, and lipases situated at specific membrane locations. molbiolcell.org

A prominent example is the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates the 3-position of the inositol ring of phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3). embopress.org This action antagonizes the signaling pathway of class I PI3-kinases, which are responsible for synthesizing PI(3,4,5)P3. By converting PI(3,4,5)P3 back to PIP2, PTEN effectively terminates signals that promote cell growth, proliferation, and survival. embopress.org The loss of PTEN function is a common event in many cancers, leading to the overactivation of the PI3K signaling pathway. embopress.org

Another important group of lipid phosphatases are the myotubularins (MTMs), which dephosphorylate phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) at the 3-position. embopress.org These phosphatases are involved in regulating endosomal trafficking and autophagy.

The Sac1 phosphatase is another key regulator, primarily responsible for the turnover of phosphatidylinositol 4-phosphate (PI(4)P). cornell.edumolbiolcell.org Sac1 is mainly localized to the endoplasmic reticulum and its activity is critical for maintaining vacuole morphology, regulating lipid storage, and organizing the actin cytoskeleton. cornell.edumolbiolcell.org Inactivation of Sac1 leads to a specific increase in cellular levels of PI(4)P. cornell.edumolbiolcell.org The Sac1-like domains of Sac1p, Sjl2p, and Sjl3p have been demonstrated to primarily dephosphorylate phosphoinositide monophosphates such as PtdIns(3)P and PtdIns(4)P in vitro. molbiolcell.org

Furthermore, inositol polyphosphate 4-phosphatases (INPP4A and INPP4B) specifically hydrolyze the 4-position phosphate from phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), converting it to PI(3)P. embopress.org INPP4B acts as a tumor suppressor by negatively regulating Akt signaling. embopress.org

The intricate interplay between lipid kinases and phosphatases ensures a dynamic and tightly controlled regulation of phosphoinositide levels, which is essential for proper cellular function.

Lipid Transfer Proteins (LTPs) and Intracellular Transport of Phosphatidylinositol

Lipid transfer proteins (LTPs) are essential for the non-vesicular transport of lipids, including phosphatidylinositol, between different cellular membranes. nih.govnih.gov This transport is crucial for maintaining the unique lipid composition of various organelles, as many organelles cannot synthesize all the lipids they require. nih.gov LTPs function by binding and shielding the hydrophobic lipid molecule from the aqueous cytoplasm, allowing it to be transported from a donor membrane to an acceptor membrane. biorxiv.orgbiorxiv.org

Several families of LTPs are involved in the transport of phosphatidylinositol. The phosphatidylinositol transfer proteins (PITPs) are a well-characterized family that includes PITPNA, PITPNB, and PITPNC1. biorxiv.orgbiorxiv.org These proteins are involved in the so-called phosphatidylinositol cycle, which is crucial for replenishing the PIP2 pool at the plasma membrane that is consumed during PLC-mediated signaling. biorxiv.orgbiorxiv.org

Another family of LTPs that transports phosphatidylinositol is the CRAL-TRIO family, which includes SEC14L2. biorxiv.orgbiorxiv.org Members of this family transport phosphatidylinositol from the endoplasmic reticulum, where it is synthesized, to other organelles for subsequent phosphorylation into various phosphoinositides. biorxiv.orgbiorxiv.org This process is vital for establishing and maintaining organelle identity. biorxiv.orgbiorxiv.org

Some LTPs, such as oxysterol-binding protein (OSBP) and its related proteins (ORPs), can exchange one lipid for another. For example, OSBP can exchange cholesterol at the endoplasmic reticulum for PI(4)P at the Golgi apparatus. researchgate.net This exchange mechanism couples the transport of two different lipids and is driven by the PI(4)P gradient between the two organelles. researchgate.net Similarly, ORP5 and ORP8 mediate the transport of phosphatidylserine (B164497) from the ER to the plasma membrane in exchange for PI(4)P. researchgate.net

The function of LTPs is not limited to simple lipid transport. Some LTPs also act as lipid sensors or chaperones, presenting their lipid cargo to other proteins, such as enzymes, to regulate their activity. nih.govbiorxiv.orgbiorxiv.org The ability of some LTPs to bind more than one type of lipid allows for the coordination of metabolism between different organelles. biorxiv.org The transport of lipids by LTPs often occurs at membrane contact sites, which are regions where two organelles come into close proximity, facilitating efficient lipid exchange. nih.gov

Interactions with Protein Domains and Effectors

Phosphatidylinositol and its phosphorylated derivatives, phosphoinositides (PIPs), are key players in cellular signaling, acting as docking sites for a variety of proteins. nih.govnih.gov This recruitment is often mediated by specific phosphoinositide-binding domains within these proteins, facilitating their localization to specific membrane compartments and subsequent activation of downstream signaling pathways. nih.govresearchgate.net

Phosphoinositide-Binding Protein Modules (e.g., PH Domains)

A significant number of signaling proteins contain modular domains that specialize in binding to phosphoinositides. nih.govnih.gov Among the most prevalent of these are the Pleckstrin Homology (PH) domains. nih.govcellsignal.com

PH domains are structural modules of approximately 120 amino acids found in a wide array of proteins involved in intracellular signaling and cytoskeletal remodeling. cellsignal.commdpi.com They recognize and bind to specific phosphoinositide headgroups, with varying degrees of affinity and specificity. nih.govresearchgate.net For instance, some PH domains exhibit high affinity for phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), while others preferentially bind to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). nih.govcellsignal.com This interaction is often driven by electrostatic forces between positively charged residues (lysine and arginine) within the PH domain and the negatively charged phosphate groups of the phosphoinositide. frontiersin.org

The binding of a PH domain to its target phosphoinositide can recruit the host protein to a specific cellular membrane, such as the plasma membrane or the Golgi apparatus, thereby localizing its activity. researchgate.netfrontiersin.org In many cases, this lipid binding is a crucial step in the activation of the protein's signaling function. researchgate.net

Beyond PH domains, other phosphoinositide-binding modules have been identified, including FYVE, PX, and ENTH domains, each with distinct structural features and binding specificities, further expanding the repertoire of proteins regulated by phosphoinositides. nih.gov

Table 1: Examples of PH Domain-Containing Proteins and their Phosphoinositide Ligands

| Protein | PH Domain Ligand(s) | Cellular Function |

| Akt/PKB | PtdIns(3,4)P2, PtdIns(3,4,5)P3 | Cell survival, proliferation |

| PLCδ1 | PtdIns(4,5)P2 | Signal transduction |

| Btk | PtdIns(3,4,5)P3 | B-cell development and signaling |

| Grp1 | PtdIns(3,4,5)P3 | Guanine nucleotide exchange factor |

This table provides a simplified overview. The specificity and affinity of PH domain interactions can be influenced by other factors.

Allosteric Regulation of Integral Membrane Proteins and Enzymes

Phosphatidylinositol and its phosphorylated derivatives can directly interact with and modulate the function of integral membrane proteins, such as ion channels and enzymes, through allosteric mechanisms. nih.govresearchgate.net These interactions are critical for the dynamic regulation of protein activity in response to cellular signals. nih.gov

The binding of phosphoinositides to specific sites on a membrane protein can induce conformational changes that alter its functional state. acs.org For example, the activity of many ion channels is directly dependent on the presence of PI(4,5)P2 in the inner leaflet of the plasma membrane. nih.gov The binding of PI(4,5)P2 can stabilize the open or closed state of the channel, thereby controlling the flow of ions across the membrane. elifesciences.org

Similarly, the activity of certain membrane-associated enzymes can be allosterically regulated by phosphoinositides. This regulation can be achieved through direct binding to the enzyme, which may alter its catalytic activity or its affinity for its substrate. uni-halle.de The spatial and temporal changes in the concentration of different phosphoinositide species provide a mechanism for the precise control of these enzymes' functions. embopress.org

Modulation of Membrane Biomechanics and Organization by Phosphatidylinositol (Soy) Sodium

Induction of Fluid Phase Characteristics in Model Lipid Bilayers

Studies on model lipid bilayers, such as those composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), have demonstrated that the presence of soy PI induces a more fluid-like state. nih.govnih.gov Even at low concentrations (e.g., 10 mol%), soy PI causes a substantial broadening and a shift to a lower temperature of the gel-to-liquid crystalline phase transition of the DMPC membrane. nih.govnih.gov This fluidizing effect is attributed to the introduction of the bulky and charged inositol headgroup and the unsaturated fatty acyl chains of soy PI into the more ordered DMPC bilayer. nih.govnih.gov

Fluorescence spectroscopy studies using probes like Laurdan have confirmed that increasing the mole percentage of soy PI in a DMPC bilayer leads to a gradual change towards more fluid characteristics, without evidence of phase separation into distinct PI-rich and PC-rich domains within the studied concentration range. nih.gov

Influence on Lipid Packing and Formation of Membrane Defects

The introduction of soy PI into a phosphatidylcholine membrane leads to alterations in lipid packing and the creation of membrane defects. nih.govresearchgate.net The presence of the inositol headgroup is thought to increase the interfacial area of the membrane, allowing for deeper penetration of water molecules into the bilayer. nih.govnih.gov This is supported by fluorescence studies with the probe DPH, which show a decrease in fluorescence intensity in the presence of PI, suggesting a more hydrated environment within the lipid bilayer. nih.govnih.gov

These packing defects, which are essentially transient gaps between lipid headgroups that expose the hydrophobic core, are not merely structural perturbations. biorxiv.org They can serve as binding sites for certain proteins and influence membrane permeability. biorxiv.orgfrontiersin.org The creation of such defects by soy PI can therefore play a role in modulating membrane-associated processes.

Impact of Fatty Acyl Chain Composition (e.g., Linoleoyl Content) on Membrane Properties

The fatty acyl chain composition of phospholipids (B1166683) is a critical determinant of membrane properties. lipotype.comnih.gov Soy PI is typically enriched in unsaturated fatty acids, particularly linoleic acid (18:2). researchgate.netnih.gov This high degree of unsaturation contributes significantly to the fluidizing effect of soy PI on membranes. nih.govnih.gov

The presence of double bonds in the acyl chains introduces kinks, which disrupt the tight packing of the lipid tails, leading to increased membrane fluidity and a lower phase transition temperature. lipotype.com The specific fatty acid profile of phosphoinositides is not random and is maintained through metabolic pathways, suggesting its functional importance. embopress.orgnih.gov The acyl chain composition can influence the biophysical properties of the membrane, which in turn can affect the function of membrane-embedded proteins and the formation of signaling platforms. researchgate.net For instance, the enrichment of specific acyl chains in phosphoinositides has been shown to be important for their signaling functions. researchgate.net

Enzymatic Activities Modulated by this compound

Phosphatidylinositol (PI), a key anionic phospholipid component of eukaryotic cell membranes, plays a crucial role not only as a structural element but also as a modulator of various enzymatic activities. The soy-derived sodium salt of phosphatidylinositol is frequently utilized in research and industrial applications, including in the formation of lipid-based drug delivery systems. Its ability to influence enzyme function is central to its biological significance.

Regulation of Phospholipase D (PLD) Activity in Transphosphatidylation

Phospholipase D (PLD) is an enzyme that catalyzes the hydrolysis of the terminal phosphodiester bond of glycerophospholipids, such as phosphatidylcholine (PC), to produce phosphatidic acid (PA) and a free head group. oup.comnih.gov However, in the presence of a primary alcohol, PLD can catalyze a transphosphatidylation reaction, where the head group of the phospholipid is exchanged for the alcohol. mdpi.comresearchgate.net This reaction is a valuable method for the industrial synthesis and modification of phospholipids. oup.commdpi.com

The synthesis of phosphatidylinositol itself can be achieved via a PLD-catalyzed transphosphatidylation reaction, using the more abundant phosphatidylcholine (PC) from sources like soy lecithin (B1663433) and myo-inositol as the alcohol acceptor. oup.comresearchgate.net Studies have focused on optimizing this enzymatic synthesis. For instance, research on Streptomyces PLD demonstrated that increasing the reaction temperature to enhance the solubility of the myo-inositol substrate could improve the yield of PI. oup.com Another study showed that conducting the reaction in the presence of high concentrations of NaCl (up to 4.3 M) significantly increased the PI yield to as much as 35 mol%. researchgate.net

While PI is often the product of PLD-mediated transphosphatidylation, phosphoinositides, in general, are also known to be complex regulators of PLD activity, suggesting intricate feedback mechanisms within cellular signaling pathways. nih.gov The specific regulatory role of soy-derived PI as a modulator of PLD's transphosphatidylation activity with other substrates is an area of ongoing investigation.

| Enzyme | Source Organism (Example) | Substrate (Example) | Acceptor | Product | Reaction Condition Influence |

| Phospholipase D (PLD) | Streptomyces species | Soy Phosphatidylcholine (PC) | myo-inositol | Phosphatidylinositol (PI) | Increased temperature enhances myo-inositol solubility, improving PI yield. oup.com |

| Phospholipase D (PLD) | Not Specified | Soy Phosphatidylcholine (PC) | myo-inositol | Phosphatidylinositol (PI) | High NaCl concentration (4.3 M) in the aqueous phase increased PI yield to 35 mol%. researchgate.net |

| Phospholipase D (PLD) | Cabbage | Phosphatidylcholine (PC) | Ethanol (B145695) | Phosphatidylethanol | The presence of an acceptor alcohol shifts activity from hydrolysis to transphosphatidylation. researchgate.net |

Influence on PI 3-Kinase Activity

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that phosphorylate the 3-position hydroxyl group of the inositol ring of phosphoinositides. biologists.com This action generates critical second messengers, such as phosphatidylinositol-3,4,5-trisphosphate (PIP3), which regulate a vast array of cellular processes including cell growth, proliferation, and survival. biologists.comproteopedia.org

Phosphatidylinositol (PI) is the foundational substrate for the entire PI3K signaling pathway. PI3Ks catalyze the transfer of a phosphate group from ATP to PI, initiating a cascade of phosphorylation events. proteopedia.org Specifically, Class I PI3Ks can phosphorylate PI to form phosphatidylinositol 3-phosphate (PI(3)P), although they preferentially phosphorylate already-phosphorylated PIs like phosphatidylinositol-4,5-bisphosphate (PIP2). biologists.com Class III PI3Ks, on the other hand, can only phosphorylate PI to form PI(3)P. wikipedia.org

Soy-derived phosphatidylinositol is explicitly used as a substrate in PI 3-kinase assays to measure the activity of these enzymes. sigmaaldrich.comsigmaaldrich.com Studies on insulin (B600854) signaling have shown that the activation of PI 3-kinase is a crucial step following the interaction of insulin with its receptor. diabetesjournals.org In a study involving high-fat-fed rats, impaired PI 3-kinase activation was observed in animals consuming soy protein, indicating a complex interplay between diet, lipid profiles, and enzymatic signaling pathways. diabetesjournals.org Furthermore, research into soybean nodule development has identified and characterized a specific soybean PI3K, which phosphorylates PI to generate PI 3-phosphate, highlighting its vital role in membrane proliferation during this biological process. nih.gov

| Kinase Family | Substrate(s) | Key Product(s) | Cellular Function | Relevance of Soy PI |

| PI 3-Kinases (General) | Phosphatidylinositol (PI), PI(4)P, PI(4,5)P₂ | PI(3)P, PI(3,4)P₂, PI(3,4,5)P₃ | Cell growth, proliferation, motility, survival, intracellular trafficking. biologists.com | Used as a substrate in kinase activity assays. sigmaaldrich.comsigmaaldrich.com |

| Class I PI 3-Kinase | PtdIns, PtdIns(4)P, PtdIns(4,5)P₂ (preferred) | PtdIns(3)P, PtdIns(3,4)P₂, PtdIns(3,4,5)P₃ | Regulation by growth factors and G-protein coupled receptors. biologists.comproteopedia.org | Foundational substrate for the pathway. |

| Class III PI 3-Kinase (e.g., Vps34) | Phosphatidylinositol (PI) only | Phosphatidylinositol (3)-phosphate (PtdIns(3)P) | Vesicle-mediated protein sorting, autophagy. wikipedia.org | The specific substrate for this class of PI3K. |

Association with Other Lipids and Formation of Supramolecular Structures

The amphiphilic nature of this compound, with its polar inositol headgroup and nonpolar fatty acid tails, dictates its interaction with other lipids and its role in the self-assembly of complex structures like nanoparticles and liposomes.

Role in Lipid Nanoparticle Formation and Stability

Lipid nanoparticles (LNPs) are advanced drug delivery systems composed of a lipid core, often containing an ionizable cationic lipid, helper lipids like phospholipids and cholesterol, and a PEG-lipid conjugate to confer stability. nih.gov The inclusion of specific phospholipids is critical for the formation, stability, and functional performance of these nanoparticles.

Interactions within Multicomponent Lipid Systems (e.g., Lecithins, Phosphatidylcholine)

This compound rarely exists in isolation; it is a natural and integral component of soy lecithin. wikipedia.orgiastate.edu Lecithins are complex mixtures of various phospholipids, primarily phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI), along with other minor lipids. researchgate.netwikipedia.org The typical composition of phospholipids in soy lecithin is approximately 55.3% PC, 26.3% PE, and 18.4% PI. iastate.edu

Cellular and Subcellular Functional Roles of Phosphatidylinositol Soy Sodium

Central Role in Cellular Signaling Pathways

Phosphatidylinositol and its phosphorylated forms are central to the transduction of extracellular signals into intracellular responses, governing a wide array of cellular activities from proliferation and survival to metabolism and migration. cusabio.comnih.gov This signaling system, often referred to as the double messenger system, is initiated by the activation of enzymes that modify the inositol (B14025) headgroup of phosphatidylinositol, generating a cascade of downstream signaling events. cusabio.comlongdom.org

| Key Components of Phosphatidylinositol Signaling | Function |

| Phosphatidylinositol (PI) | A precursor molecule that is phosphorylated to form various phosphoinositides. wikipedia.org |

| Phosphoinositides (PIPs) | Phosphorylated derivatives of PI that act as second messengers and protein docking sites. wikipedia.org |

| Phospholipase C (PLC) | An enzyme that hydrolyzes PIP2 into the second messengers IP3 and DAG. cusabio.comlongdom.org |

| Inositol trisphosphate (IP3) | A soluble second messenger that triggers the release of calcium from intracellular stores. longdom.org |

| Diacylglycerol (DAG) | A lipid second messenger that remains in the membrane and activates Protein Kinase C (PKC). longdom.org |

| PI3K-Akt Pathway | A major signaling cascade downstream of phosphoinositides that regulates cell growth, survival, and metabolism. cusabio.com |

The Phosphatidylinositol 3-kinase (PI3K)-Akt pathway is a critical signaling cascade that regulates fundamental cellular functions, including cell survival, growth, proliferation, and metabolism. cusabio.comnih.gov The activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) by PI3K to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov

Upon stimulation by growth factors or other extracellular signals, PI3K is recruited to the plasma membrane where it catalyzes the formation of PIP3. nih.govyoutube.com PIP3 then acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1). cusabio.com The recruitment of Akt to the membrane brings it into proximity with PDK1, which then phosphorylates and activates Akt. nih.gov Once activated, Akt can phosphorylate a multitude of downstream targets, thereby orchestrating a variety of cellular responses that are crucial for normal cell function and are often dysregulated in diseases like cancer. youtube.comresearchgate.net The tumor suppressor PTEN (phosphatase and tensin homolog) acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2. cusabio.comnih.gov

Phosphatidylinositol signaling is intricately linked to the regulation of intracellular calcium levels and the activation of Protein Kinase C (PKC), two key components of cellular signal transduction. frontiersin.org This arm of the pathway is typically initiated by the activation of Phospholipase C (PLC) following stimulation of cell surface receptors. cusabio.comlongdom.org

Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). longdom.orgscientificarchives.com IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. longdom.orgresearchgate.net This elevation in intracellular Ca2+ concentration can then modulate the activity of numerous calcium-sensitive proteins, including calmodulin, leading to a wide range of cellular responses such as inflammation, metabolism, and apoptosis. longdom.org

Simultaneously, DAG remains embedded in the plasma membrane where it serves as a binding site and activator for Protein Kinase C (PKC). longdom.orgscientificarchives.com The increase in intracellular Ca2+ facilitates the translocation of PKC from the cytosol to the plasma membrane, where it can be fully activated by DAG. longdom.org Activated PKC is a serine/threonine kinase that phosphorylates a diverse array of substrate proteins, thereby influencing processes such as cell growth, differentiation, and gene expression. nih.govnih.gov

Phosphatidylinositol signaling pathways are frequently initiated by the activation of G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that respond to a wide variety of extracellular stimuli, including hormones and neurotransmitters. longdom.orgkhanacademy.org Upon ligand binding, GPCRs undergo a conformational change that allows them to activate heterotrimeric G proteins. khanacademy.orgphysiology.org In the context of phosphoinositide signaling, the Gq alpha subunit of the G protein activates phospholipase C (PLC), leading to the hydrolysis of PIP2 and the generation of IP3 and DAG. nih.gov

The products of PIP2 hydrolysis, in turn, can modulate the activity of various ion channels. For instance, the depletion of PIP2 itself can directly affect the gating properties of certain channels. nih.gov Furthermore, the increase in intracellular calcium resulting from IP3-mediated release can activate calcium-sensitive ion channels. nih.gov Protein Kinase C, activated by DAG, can also phosphorylate and thereby regulate the activity of numerous ion channels. nih.gov This intricate interplay between GPCRs, phosphoinositide signaling, and ion channels allows for a highly coordinated and specific cellular response to external cues. nih.gov

| Receptor/Channel Type | Interaction with Phosphatidylinositol Signaling |

| G Protein-Coupled Receptors (GPCRs) | Activation of GPCRs often leads to the stimulation of Phospholipase C and the subsequent hydrolysis of PIP2. longdom.orgnih.gov |

| Ion Channels | The activity of many ion channels is modulated by direct interaction with phosphoinositides, by changes in intracellular calcium concentration, or by phosphorylation by Protein Kinase C. nih.govnih.gov |

The phosphatidylinositol signaling pathway plays a crucial role in mediating the effects of various hormones on cellular transport processes. For example, both insulin (B600854) and aldosterone (B195564) have been shown to stimulate the phosphorylation of phosphatidylinositol, indicating an early involvement of this pathway in their mechanism of action. nih.gov

In the case of insulin, the activation of the PI3K-Akt pathway is a key downstream event following insulin receptor activation. wikipedia.org This pathway is essential for many of the metabolic effects of insulin, including the translocation of glucose transporters to the cell surface, thereby increasing glucose uptake. wikipedia.org

Aldosterone, a mineralocorticoid hormone, regulates sodium transport in epithelial tissues. Its effects are mediated in part through the induction of serum- and glucocorticoid-inducible kinase (sgk), a downstream target of the PI3K pathway. nih.gov Antidiuretic hormone (ADH), on the other hand, appears to regulate sodium transport through a PI3K-independent mechanism that is nonetheless potentiated by sgk. nih.gov These findings highlight the complex and multifaceted intersections between hormonal signaling and the phosphatidylinositol pathway in the regulation of cellular transport. nih.gov

Regulation of Membrane Trafficking and Organelle Dynamics

Phosphoinositides are not only critical for signal transduction at the plasma membrane but are also key regulators of membrane trafficking and the maintenance of organelle identity. researchgate.netnih.govrepec.org Different phosphoinositide species are enriched in specific subcellular compartments, where they serve as molecular signposts that recruit and regulate the activity of proteins involved in vesicular transport. nih.govnih.gov This spatial and temporal regulation of phosphoinositide synthesis and turnover is essential for the proper functioning of the endocytic and exocytic pathways. nih.govfrontiersin.org

Phosphatidylinositol and its derivatives are intimately involved in both endocytosis, the process by which cells internalize molecules, and exocytosis, the process by which cells secrete molecules. creative-biolabs.com Phosphatidylinositol 4,5-bisphosphate (PIP2) is particularly abundant at the plasma membrane and plays a crucial role in clathrin-mediated endocytosis, the best-characterized endocytic pathway. nih.gov PIP2 is involved in the recruitment of adaptor proteins and other components of the endocytic machinery to the plasma membrane, facilitating the formation of clathrin-coated pits and vesicles. researchgate.net

In exocytosis, PIP2 is also a key player, particularly in the fusion of secretory vesicles with the plasma membrane. researchgate.netresearchgate.net The levels of PIP2 at the site of exocytosis are tightly regulated to ensure proper vesicle docking and fusion. The dynamic interplay between the synthesis and hydrolysis of phosphoinositides is therefore essential for coupling exocytosis and endocytosis, processes that are fundamental to synaptic transmission and hormone secretion. researchgate.net

Vesicle Transport and Sorting at Golgi and Endosomes

Phosphatidylinositol and its phosphorylated derivatives, phosphoinositides, are crucial regulators of vesicle transport and protein sorting within the secretory and endocytic pathways. Their specific localization on the membranes of the Golgi apparatus and endosomes creates distinct signaling platforms that recruit effector proteins to control vesicle formation, movement, and fusion.

At the Golgi apparatus, phosphatidylinositol 4-phosphate (PtdIns4P) is a key player in regulating vesicle-mediated export. Phosphatidylinositol 4-kinases (PI4Ks) are responsible for generating PtdIns4P at the Golgi, which in turn recruits effector proteins that manage vesicle budding and membrane dynamics. This ensures that the correct membrane composition is established before a transport vesicle detaches from the Golgi. Another critical component is the phosphatidylinositol transfer protein β (PITPβ), which possesses both phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) transfer activity. PITPβ is essential for COPI-mediated retrograde transport, the process of moving proteins from the Golgi back to the endoplasmic reticulum (ER) frontiersin.org. Depletion of PITPβ leads to a decrease in PtdIns(4)P levels and inhibits this retrograde traffic frontiersin.org. Furthermore, the phosphatidylinositol transfer protein (PITP) is involved in the scission, or pinching off, of COPI-coated vesicles from the trans-Golgi network (TGN) researchgate.net.

In the endosomal system, phosphoinositides are vital for sorting cargo to their correct destinations. Phosphatidylinositol 3-phosphate (PI(3)P) is a hallmark of early endosomes and is instrumental in endosomal sorting mdpi.com. The class III PI3K complex, Vps34-Vps15-Beclin 1-UVRAG, assembles on early endosomes to generate PI(3)P, which then recruits various downstream effectors to mediate sorting processes mdpi.com. For instance, a splice variant of the enzyme that produces phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), known as PIPKIγi5, is located on endosomes and is required for the sorting of the Epidermal Growth Factor Receptor (EGFR) from the endosome to the lysosome for degradation nih.gov. Moreover, phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) accumulates in recycling endosomes and is necessary for the AP-1B-dependent sorting of proteins to the basolateral membrane in polarized epithelial cells mdpi.com.

Table 1: Role of Phosphoinositides in Golgi and Endosome Trafficking

| Phosphoinositide | Location | Key Function | Associated Proteins/Processes |

| PtdIns4P | Golgi Apparatus | Regulates vesicle-mediated export | PI4Ks, PITPβ, COPI-mediated retrograde transport |

| PI(3)P | Early Endosomes | Hallmark lipid for endosomal sorting | Class III PI3K (Vps34 complex) |

| PI(4,5)P2 | Endosomes | Sorting of receptors to lysosomes | PIPKIγi5, EGFR degradation |

| PI(3,4,5)P3 | Recycling Endosomes | Basolateral sorting in epithelial cells | AP-1B-dependent cargo sorting |

Autophagy Initiation and Autophagic Lysosome Reformation

Autophagy is a fundamental cellular degradation process that relies heavily on the precise spatiotemporal regulation of phosphoinositides. These lipids act as critical signaling molecules at multiple stages, from the initial formation of the autophagosome to the final recycling of lysosomal components.

The initiation of autophagy is strictly dependent on the synthesis of phosphatidylinositol 3-phosphate (PI3P) researchgate.net. This process is primarily catalyzed by the class III phosphatidylinositol 3-kinase, Vps34, which is part of a complex with Beclin-1 and Atg14L researchgate.netnih.gov. Upon induction of autophagy, this complex is activated and generates a localized pool of PI3P on the phagophore, the precursor to the autophagosome nih.gov. This PI3P-enriched domain serves as a docking site for effector proteins that contain PI3P-binding motifs, such as WIPI proteins, which are essential for the subsequent steps of autophagosome formation nih.gov. The tight control of PI3P levels, managed by both kinases like Vps34 and specific PI3P phosphatases such as Jumpy and MTMR3, is crucial for the proper spatio-temporal regulation of autophagy initiation researchgate.net.

Following the degradation of cargo within the autolysosome (formed by the fusion of an autophagosome and a lysosome), the cell must regenerate lysosomes to maintain cellular homeostasis. This process, known as autophagic lysosome reformation (ALR), is also governed by phosphoinositides elsevierpure.com. Specifically, phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) plays a central role researchgate.net. During ALR, PtdIns(4,5)P2 accumulates on autolysosomal membranes, facilitating the recruitment of the clathrin machinery researchgate.netnih.gov. This recruitment is essential for the budding of proto-lysosomes from the autolysosome tubule, a critical step in reforming functional lysosomes researchgate.netnih.gov. The synthesis of PtdIns(4,5)P2 during ALR is mediated by phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks), and depletion of these enzymes inhibits the reformation process nih.gov. Thus, a coordinated cascade of phosphoinositide conversions, involving PtdIns3P, PtdIns4P, and ultimately PtdIns(4,5)P2, controls the complex membrane remodeling events of ALR elsevierpure.com.

Table 2: Phosphoinositide Functions in Autophagy

| Stage | Key Phosphoinositide | Primary Role | Key Enzymes/Complexes |

| Initiation | Phosphatidylinositol 3-phosphate (PI3P) | Formation of the phagophore; recruitment of effector proteins | Vps34/Beclin-1/Atg14L complex |

| Reformation | Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) | Recruitment of clathrin; budding of proto-lysosomes from autolysosomes | PIP5K1A, PIP5K1B |

Control of Actin Cytoskeletal Dynamics and Rearrangement

The dynamic remodeling of the actin cytoskeleton is fundamental to numerous cellular processes, including cell migration, morphogenesis, and endocytosis. Phosphoinositides, particularly those at the plasma membrane, serve as master regulators of this intricate network by directly interacting with and modulating the activity of a wide array of actin-binding proteins (ABPs) mdpi.com.

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is the most prominent phosphoinositide involved in this regulation. It acts as a signaling hub at the plasma membrane, controlling the organization and dynamics of the underlying cortical actin cytoskeleton mdpi.com. PI(4,5)P2 influences the cytoskeleton in several ways: it serves as a platform for the recruitment of proteins, triggers signaling cascades, and directly regulates the function of ABPs mdpi.com. For example, PI(4,5)P2 can release actin monomers bound to profilin, making them available for polymerization into actin filaments. It also inhibits the activity of actin-severing proteins like cofilin, thereby stabilizing actin filaments. Conversely, the hydrolysis of PI(4,5)P2 by phospholipase Cγ (PLCγ) or its dephosphorylation by phosphatases like synaptojanin can lead to the release and activation of these ABPs, resulting in the rearrangement and depolymerization of actin filaments.

Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), produced by PI 3-kinases, also plays a crucial role, primarily by regulating Rho family small GTPases, which are master organizers of the actin cytoskeleton. Both PI(4,5)P2 and PI(3,4,5)P3 are involved in regulating the activity of at least 15 different ABPs, highlighting their central role in orchestrating actin-dependent events. The precise spatial and temporal control of the synthesis and turnover of these phosphoinositides determines where and when actin polymerization or disassembly occurs, providing the force required for processes like cell motility and membrane protrusion mdpi.com.

Table 3: Regulation of Actin-Binding Proteins by Phosphoinositides

| Actin-Binding Protein | Effect of PI(4,5)P2 / PI(3,4,5)P3 Binding | Consequence for Actin Dynamics |

| Profilin | Releases bound actin monomers | Promotes actin polymerization |

| Cofilin | Inhibits depolymerizing/severing activity | Stabilizes actin filaments |

| α-Actinin | Enhances actin cross-linking activity | Promotes actin network formation |

| Gelsolin | Inhibits severing and capping activity | Stabilizes actin filaments |

| N-WASP | Activates Arp2/3 complex | Promotes actin nucleation and branching |

Contributions to Nuclear Functions and Cell Cycle Progression

While best known for their roles in cytoplasmic signaling and membrane trafficking, phosphoinositides are also present within the cell nucleus, where they serve as critical regulators of fundamental nuclear processes, including gene expression, DNA synthesis, and cell cycle progression. A distinct nuclear phosphoinositide signaling system exists, complete with its own set of kinases, phosphatases, and effector proteins that control a multitude of nuclear events.

Role in DNA Synthesis and Chromatin Remodeling

Phosphoinositide signaling is intimately linked to the control of cell cycle progression and the initiation of DNA synthesis. The progression from the G1 to the S phase of the cell cycle is partly directed by signaling cascades involving phosphoinositide 3-kinases (PI3Ks). Growth factor stimulation, a key trigger for cell proliferation, activates PI3K and also stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). This hydrolysis generates second messengers that lead to changes in intracellular calcium and pH, which are thought to be important signals for initiating the program of cell growth that culminates in DNA synthesis researchgate.net.

Beyond initiating DNA replication, nuclear phosphoinositides directly influence the structure and function of chromatin, thereby regulating gene expression. Specific phosphoinositides act as docking sites for chromatin-remodeling complexes. For instance, phosphatidylinositol 5-phosphate (PI5P) binds to the PHD finger domain of ING2 (Inhibitor of Growth 2), a core component of the Sin3a-HDAC1 histone deacetylase complex, which is involved in transcriptional repression mdpi.com. Similarly, nuclear PtdIns(4,5)P2 has been shown to interact with the BAF complex, a chromatin-remodeling complex that controls gene expression by altering nucleosome positioning. This interaction stabilizes the BAF complex's association with chromatin and nuclear actin, thereby influencing transcription mdpi.com. These interactions demonstrate that nuclear phosphoinositides are key players in epigenetic signaling, modulating the accessibility of DNA to the transcriptional machinery mdpi.com.

Phosphoinositide Dynamics During Somatic Embryogenesis in Plants

Somatic embryogenesis is a process where plant somatic cells dedifferentiate and develop into embryos, a striking example of cellular totipotency. This complex developmental program is regulated by a variety of signaling molecules, and evidence points to a dynamic role for the phosphoinositide pathway.

Studies in Coffea arabica (coffee) have demonstrated the presence and activity of phosphatidylinositol kinases (PIK) and phosphatidylinositol monophosphate kinases (PIPK) at different stages of somatic embryogenesis mdpi.com. The activities of these enzymes, which produce various phosphoinositides, change significantly as cells transition from undifferentiated embryogenic calli to more organized globular and cotyledonary embryo stages. Specifically, PI 3-kinase and PI 4-kinase activities were detected, indicating the production of PI 3-phosphate and PI 4-phosphate mdpi.com. The activity of these kinases was highest in the early, differentiated preglobular structures and then decreased as the embryos matured, suggesting a crucial role for phosphoinositide signaling in the initial stages of embryo organization mdpi.com.

Furthermore, research in Arabidopsis thaliana has highlighted the essential role of myo-inositol, the precursor for phosphatidylinositol synthesis, in embryogenesis nih.gov. Depletion of myo-inositol leads to defects in endomembrane trafficking and altered distribution of the plant hormone auxin, which is a master regulator of embryogenesis nih.gov. This indicates that a steady supply of phosphatidylinositol is critical for maintaining the cellular machinery required for proper embryo development. The dynamic changes in phosphoinositide kinase activities and the essential nature of the phosphatidylinositol precursor underscore the importance of phosphoinositide signaling in orchestrating the profound cellular and developmental reprogramming that occurs during plant somatic embryogenesis.

Cellular Homeostasis and Stress Responses

Phosphoinositides are integral to maintaining cellular homeostasis, the stable internal environment necessary for cell survival. They achieve this by regulating a vast array of fundamental cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization frontiersin.org. The phosphoinositide cycle, which governs the synthesis and turnover of these lipids, is a central hub in cell signaling that allows cells to respond to external stimuli and maintain internal equilibrium nih.gov. Lipid transfer proteins contribute to this homeostasis by facilitating the movement of phosphatidylinositol from its site of synthesis in the ER to other cellular membranes where it is needed.

In addition to their homeostatic functions, nuclear phosphoinositides have emerged as central players in the cellular response to stress. When cells are exposed to stressors such as genotoxic agents (e.g., doxorubicin) or oxidative stress, there is a notable accumulation of phosphoinositides within the nucleus nih.govresearchgate.net. This response involves the translocation of PI-metabolizing enzymes into the nucleus, leading to the synthesis of specific nuclear PI isomers that act as stress signals nih.gov.

A key example is the response to DNA damage. Upon genotoxic stress, Type I PtdIns(4,5)P2 4-phosphatase moves into the nucleus, augmenting the levels of nuclear phosphatidylinositol 5-phosphate (PtdIns5P) nih.govresearchgate.net. This elevated PtdIns5P then activates an apoptotic pathway by binding to the protein ING2 and facilitating the acetylation and stabilization of the tumor suppressor protein p53 nih.gov. Similarly, both genotoxic and oxidative stress promote the association of the phosphatase PTEN with chromatin, suggesting a role in the DNA damage response researchgate.net. These findings reveal that the nuclear phosphoinositide network acts as a crucial signaling hub that senses cellular stress and transduces these signals into appropriate functional outputs, such as activating DNA repair or apoptosis, thereby playing a critical role in determining cell fate under adverse conditions researchgate.net.

Lipid Remodeling in Response to Abiotic Stress (e.g., Salt Stress in Soybean)

Abiotic stresses, particularly high salinity, necessitate significant adjustments in the composition of plant cell membranes to maintain cellular function and integrity. This process, known as lipid remodeling, is a crucial adaptive strategy. researchgate.net In soybeans (Glycine max), salt stress triggers a dynamic remodeling of membrane lipids, where Phosphatidylinositol (Soy) Sodium serves as a precursor for critical signaling molecules. nih.gov

One of the key events in lipid remodeling under stress is the enzymatic breakdown of structural phospholipids (B1166683) to generate signaling lipids. Phosphatidylinositol can be hydrolyzed by phospholipase C (PLC) to produce diacylglycerol (DAG), which can then be phosphorylated to phosphatidic acid (PA). nih.gov PA is a well-established second messenger in plant stress signaling. mdpi.comnih.gov Alternatively, phospholipase D (PLD) can directly produce PA from structural phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.gov The accumulation of PA is a common response to various abiotic stresses, including salinity. nih.govembopress.org

Studies have demonstrated that in response to salinity, proteins involved in the synthesis and turnover of phosphoinositides are upregulated in soybean leaves. nih.gov This indicates an enhanced capacity for the synthesis and modification of phosphatidylinositol-derived molecules, highlighting their importance in the stress response. This salinity-induced lipid recycling contributes to the biosynthesis of not only signaling lipids but also other important compounds like jasmonic acid. nih.gov

The table below summarizes the key changes in lipid composition and related enzymatic activity in soybean leaves in response to salt stress, illustrating the process of lipid remodeling.

| Lipid/Enzyme Category | Observation under Salt Stress in Soybean | Implication in Lipid Remodeling |

| Phosphoinositide Metabolism | Upregulation of proteins involved in phosphoinositide synthesis and turnover. nih.gov | Enhanced signaling capacity and membrane adaptation. |

| Phosphatidic Acid (PA) | Accumulation induced by biotic and abiotic stresses. nih.gov | Generation of a key second messenger for downstream signaling. |

| Phospholipase C (PLC) | Hydrolyzes phosphatidylinositol to produce diacylglycerol (DAG). nih.gov | Initiates a signaling cascade leading to PA production. |

| Overall Membrane Composition | Dynamic alterations in galactolipids and phospholipids. nih.gov | Adjustment of membrane fluidity and integrity to cope with stress. |

Activation of Phosphoinositide Signaling Pathways in Stress Adaptation

Upon perception of a stress signal like high salinity, the levels of certain phosphoinositides can change rapidly. nih.gov For instance, in response to salt and hyperosmotic stress, an increase in phosphatidylinositol 4,5-bisphosphate (PIP2) has been observed in various plant cells. nih.gov These phosphorylated derivatives of phosphatidylinositol act as signaling molecules themselves or are hydrolyzed to generate other second messengers. aocs.orgresearchgate.net

A key step in this signaling cascade is the hydrolysis of PIP2 by phosphoinositide-specific phospholipase C (PI-PLC). frontiersin.org This reaction produces two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgnih.gov

Inositol 1,4,5-trisphosphate (IP3) is a soluble molecule that diffuses into the cytosol and is known to trigger the release of calcium ions (Ca2+) from intracellular stores. annualreviews.org This transient increase in cytosolic Ca2+ is a universal signaling event in plants that activates downstream stress-responsive pathways, including the Salt Overly Sensitive (SOS) pathway, which is critical for maintaining ion homeostasis under salt stress. nih.gov

Diacylglycerol (DAG) remains in the membrane and can be phosphorylated by diacylglycerol kinase (DGK) to form phosphatidic acid (PA). mdpi.comaocs.org As mentioned previously, PA is a versatile signaling lipid that can directly interact with and modulate the activity of various proteins, including protein kinases and phosphatases, to orchestrate the cellular response to stress. nih.govembopress.org For example, PA has been shown to bind to and regulate components of the SOS pathway, thereby influencing sodium and potassium homeostasis. embopress.org

The activation of these signaling pathways allows the plant to mount a coordinated defense against the detrimental effects of high salinity. This includes the regulation of ion transport to extrude toxic sodium ions from the cytoplasm, the adjustment of osmotic potential, and the activation of gene expression leading to the synthesis of stress-protective proteins. nih.gov In rice, a PI-PLC, OsPLC1, has been shown to be essential for stress-induced Ca2+ signaling and salt tolerance. nih.gov While this specific example is from rice, the fundamental components of the phosphoinositide signaling pathway are conserved across plant species, including soybean.

The following table outlines the key steps and components in the activation of phosphoinositide signaling in response to stress.

| Step | Key Molecule(s) | Enzyme(s) Involved | Outcome |

| 1. Phosphorylation | Phosphatidylinositol, PIP, PIP2 | PI Kinases, PIP Kinases | Generation of signaling phosphoinositides. frontiersin.org |

| 2. Hydrolysis | PIP2 | Phosphoinositide-specific Phospholipase C (PI-PLC) | Production of IP3 and DAG. frontiersin.org |

| 3. Calcium Release | Inositol 1,4,5-trisphosphate (IP3) | - | Increase in cytosolic Ca2+ concentration, activating downstream pathways like SOS. annualreviews.orgnih.gov |

| 4. PA Production | Diacylglycerol (DAG) | Diacylglycerol Kinase (DGK) | Formation of phosphatidic acid (PA), another key signaling molecule. mdpi.comaocs.org |

| 5. Downstream Signaling | Ca2+, PA | Protein Kinases, other effector proteins | Activation of stress adaptation mechanisms, including ion homeostasis and gene expression. embopress.org |

Advanced Methodologies for Research and Analysis of Phosphatidylinositol Soy Sodium

Mass Spectrometry-Based Lipidomics for Structural Elucidation and Quantitation

Mass spectrometry (MS)-based lipidomics has become an indispensable tool for the large-scale profiling and quantification of lipids. nih.gov This approach offers high sensitivity and specificity, allowing for the comprehensive analysis of complex lipid mixtures like those containing soy-derived Phosphatidylinositol. nih.govnih.gov Techniques combining liquid chromatography (LC) with tandem mass spectrometry (MS/MS) are particularly powerful for identifying and quantifying individual lipid species, including less abundant ones, directly from biological extracts. nih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a premier technique for detailed fatty acyl profiling of Phosphatidylinositol (Soy) Sodium. nih.gov High-resolution mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide accurate mass measurements, which are crucial for the precise identification of different PI molecular species. researchgate.netmdpi.com

In a study analyzing phospholipids (B1166683) in various soybean cultivars using a hydrophilic interaction liquid chromatography-ion trap-time of flight-mass spectrometry (HILIC-IT-TOF-MS) system, researchers successfully identified and quantified numerous PI species. researchgate.net This method allowed for the separation of phospholipid classes and the subsequent characterization of the head group type and fatty acyl structure. researchgate.net A total of 17 distinct Phosphatidylinositol molecular species were identified in soybean seeds. researchgate.net

Table 1: Representative Phosphatidylinositol (PI) Molecular Species Identified in Soybeans by LC-MS

| PI Species | Fatty Acyl Composition |

|---|---|

| PI 32:1 | 16:0/16:1 |

| PI 34:1 | 16:0/18:1 |

| PI 34:2 | 16:0/18:2 |

| PI 34:3 | 16:0/18:3 |

| PI 36:2 | 18:0/18:2 or 18:1/18:1 |

| PI 36:3 | 18:1/18:2 |

| PI 36:4 | 18:2/18:2 |

| PI 36:5 | 18:2/18:3 |

Data sourced from studies on soybean phospholipid profiles. researchgate.net

The use of tandem MS (MS/MS) with collision-induced dissociation (CID) helps to fragment the parent ions, providing structural information about the fatty acid chains esterified to the glycerol (B35011) backbone. nih.gov This allows for the differentiation of isomeric and isobaric species, leading to a comprehensive profile of the soy PI lipidome. nih.gov

Phosphatidylinositols, particularly those with unsaturated fatty acyl chains, are susceptible to modification by reactive nitrogen species (RNS), leading to the formation of nitrated and nitroxidized derivatives. nih.govacs.org Advanced LC-MS/MS methods have been developed to identify and characterize these modified species. acs.orgacs.org High-resolution mass spectrometry is used to detect the mass shift corresponding to the addition of nitro (NO₂) or nitro-hydroxy ((NO₂)OH) groups. nih.gov

Using a C18 high-resolution liquid chromatography–tandem MS approach, researchers have successfully described the fragmentation signature of nitrated and nitroxidized PIs. nih.govacs.org The analysis of MS/MS spectra reveals characteristic fragmentation patterns, such as the neutral loss of nitrous acid (HNO₂), which confirms the presence of a nitro group. nih.govacs.org This methodology has enabled the identification of several modified PI species, including nitro-PI, dinitro-PI, and nitro-hydroxy-PI derivatives. nih.govacs.org The susceptibility of PI to nitration is dependent on the unsaturated fatty acyl chains, with a higher conversion rate observed for those containing C18:1. acs.org

Table 2: Modified PI Derivatives Identified by C18-HPLC-ESI-HR-MS/MS

| Precursor Ion [M-H]⁻ (m/z) | Modification | Tentative Identification | Retention Time (min) |

|---|---|---|---|

| 876.4868 | +NO₂ | NO₂-PI(16:0_18:3) | 5.58 |

| 880.5167 | +NO₂ | NO₂-PI(16:0_18:1) | 6.99 |

| 896.5125 | +(NO₂)OH | (NO₂)OH-PI(16:0_18:1) | 4.95 |

| 904.5171 | +NO₂ | NO₂-PI(18:1_18:2) | 6.20 |

| 908.5491 | +NO₂ | NO₂-PI(18:0_18:1) | 8.11 |

Data adapted from studies on RNS-modified PIs. nih.govacs.org

These analytical strategies are crucial for investigating the role of nitroxidative stress and its impact on lipid signaling pathways involving Phosphatidylinositol. acs.org

The comprehensive analysis of Phosphatidylinositol is challenging due to the existence of various isomers, including positional isomers (where the phosphate (B84403) group is attached to different positions on the inositol (B14025) ring) and regio-isomers (differing in the sn-1 and sn-2 position of the fatty acyl chains). nih.govnih.gov Chromatographic optimization is essential for resolving these isomeric species. researchgate.net

Researchers have developed improved HPLC-based methods to enhance the separation of PI isomers. One approach involves the direct separation of positional isomers on a normal-phase silica (B1680970) gel column. nih.gov For regio-isomers that are difficult to separate, derivatization followed by analysis on a reversed-phase column can be employed. nih.gov

Another critical aspect is the optimization of the mobile phase buffer conditions. A study aimed at the simultaneous analysis of PI and its phosphorylated derivatives found that a 1 mM ammonium (B1175870) bicarbonate and ammonia (B1221849) buffer was optimal. nih.gov This buffer system enabled the identification of 148 different phosphatidylinositide species and enhanced the chromatographic resolution between isomeric species, including tail regio-isomers like PI 18:0/20:4 and PI 20:4/18:0. researchgate.net Such optimized methods are vital for accurately profiling the complex PI lipidome in various samples. nih.gov

Spectroscopic Techniques for Membrane Interaction Studies

Spectroscopic techniques are powerful, non-perturbing methods used to study the interactions of lipids like this compound within model membranes. nih.gov These methods provide insights into the physical state of the lipid bilayer, including fluidity, phase behavior, and order. nih.govresearchgate.net

Fluorescence spectroscopy is a sensitive technique for probing the dynamics and structure of lipid membranes. researchgate.net By incorporating fluorescent probes into lipid vesicles, one can monitor changes in the membrane's physical properties.

Fluorescence Anisotropy measures the rotational mobility of a fluorescent probe within the lipid bilayer. nih.gov A commonly used probe is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). nih.gov High anisotropy values indicate restricted motion and a more ordered, less fluid membrane, while low anisotropy values suggest greater rotational freedom and a more fluid membrane. researchgate.net Studies on soybean phosphatidylcholine vesicles have used this technique to show how different sterols can order the acyl chains, thereby decreasing membrane fluidity. nih.gov

Generalized Polarization (GP) utilizes probes like Laurdan, whose emission spectrum is sensitive to the polarity of its environment, which in turn relates to the extent of water penetration into the bilayer. nih.gov A shift in the emission spectrum is quantified by the GP value. High GP values are characteristic of an ordered, gel-like phase with low water content, whereas low GP values indicate a disordered, liquid-crystalline phase with higher water penetration. nih.gov By comparing results from fluorescence anisotropy and GP, it is possible to distinguish between changes in membrane fluidity (rotational motion) and phospholipid order (packing). nih.gov

Table 3: Interpretation of Fluorescence Parameters in Membrane Studies

| Parameter | High Value Indicates | Low Value Indicates | Primary Information |

|---|---|---|---|

| Fluorescence Anisotropy | Low fluidity, high order, restricted probe rotation | High fluidity, low order, free probe rotation | Membrane Fluidity/Dynamics |

| Generalized Polarization (GP) | Ordered phase (gel), low water penetration, tight packing | Disordered phase (liquid-crystalline), high water penetration, loose packing | Phospholipid Order/Packing |

Based on principles of fluorescence spectroscopy in membrane biophysics. nih.govnih.gov

Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to measure the heat changes associated with the phase transitions of lipids in hydrated systems. nih.govucm.es It provides direct information about the transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase, and the enthalpy (ΔH) of the transition. researchgate.nettechnologynetworks.com

DSC studies on phospholipids have shown that saturated lipids exhibit sharp, well-defined phase transitions. nih.gov However, research examining the polar lipids from soybean, which are predominantly unsaturated, revealed no detectable phase transitions within the biological temperature range (near 0°C to 50°C). nih.gov The presence of double bonds in the fatty acyl chains of soy-derived phospholipids, including Phosphatidylinositol, lowers the transition temperature significantly, often below 0°C, and broadens the transition peak. nih.gov This indicates that membranes composed of soy PI remain in a fluid state across a wide range of physiological temperatures, a finding that direct examination by DSC has helped to confirm. nih.gov

Solution-State NMR for Protein-Lipid Interactions in Bicelles

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the interactions between proteins and lipids at an atomic level. nih.gov Bicelles, which are disc-shaped aggregates of phospholipids, serve as an effective membrane mimetic for these studies. mit.edukoreascience.kr They are composed of a planar bilayer of long-chain phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), surrounded by a rim of short-chain phospholipids or detergents like dihexanoylphosphatidylcholine (DHPC). mit.eduavantiresearch.com These structures are advantageous because they can be magnetically aligned, which is crucial for certain solid-state NMR experiments, yet they tumble rapidly enough in solution to be suitable for solution-state NMR. mit.edu

The incorporation of soy-derived phosphatidylinositol into bicelles allows for the detailed study of specific interactions between peripheral membrane proteins and PI-containing membranes. acs.org For instance, novel, low-concentration bicelles have been developed using detergents like Cyclofos-6, which allows for the formation of stable bicelles at lower lipid concentrations than conventional DHPC-based systems. acs.org This is particularly useful when studying proteins where high concentrations cannot be achieved. acs.org

Researchers can also formulate native reverse micelles using lipids from natural sources, such as soy lecithin (B1663433), which contains a significant percentage of phosphatidylinositol (~19%). nih.govsemanticscholar.org These native reverse micelles encapsulate proteins in a membrane-bound state within a shell of naturally derived lipids, providing a biologically relevant environment for high-resolution NMR studies. semanticscholar.org By observing changes in the NMR spectra of the protein upon interaction with PI-containing bicelles, researchers can map the binding interface and characterize the structural and dynamic changes that occur upon membrane association.

Biochemical and Enzymatic Assays

A variety of biochemical and enzymatic assays are employed to study the metabolism and signaling functions of phosphatidylinositol. These assays are crucial for understanding the activity of enzymes that use PI as a substrate.

In Vitro Phosphatidylinositol 3-Kinase Assays

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that phosphorylate the 3'-hydroxyl group of the inositol ring of phosphatidylinositol lipids. nih.govsigmaaldrich.cn In vitro assays are fundamental for measuring PI3K activity and for screening potential inhibitors. springernature.comnih.gov

The standard procedure involves incubating the PI3K enzyme with a phosphatidylinositol substrate and a phosphate donor, typically adenosine (B11128) triphosphate (ATP). A common assay format is a competitive assay that quantifies the product of the kinase reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), generated from a phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate. sigmaaldrich.cn The generated PIP3 competes with a biotinylated-PIP3 tracer for binding to a PIP3-binding protein, such as the PH domain of GRP-1, which is immobilized on a plate. sigmaaldrich.cn The amount of bound biotinylated-PIP3 is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. sigmaaldrich.cn A lower signal indicates higher PI3K activity, as more enzyme-generated PIP3 is present to outcompete the tracer. sigmaaldrich.cn The results are often analyzed by thin-layer chromatography to separate the lipid products. springernature.comnih.gov

| Component | Function | Example |

| Enzyme | Catalyzes the phosphorylation reaction. | Purified Class I PI3K isoforms (p110 α, β, γ, δ) |

| Substrate | The lipid that is phosphorylated by the enzyme. | Phosphatidylinositol (4,5)-bisphosphate (PIP2) |

| Phosphate Donor | Provides the phosphate group for the reaction. | Adenosine Triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) |

| Detection System | Quantifies the reaction product. | GRP-1 PH domain, Biotinylated-PIP3 tracer, Streptavidin-HRP |

| Buffer | Maintains optimal pH and ionic conditions for the enzyme. | Kinase reaction buffer |

Phospholipase D (PLD) Mediated Transphosphatidylation Assays

Phospholipase D (PLD) catalyzes the hydrolysis of phospholipids like phosphatidylcholine (PC) to produce phosphatidic acid (PA). nih.govresearchgate.net In the presence of a primary alcohol, PLD uniquely catalyzes a transphosphatidylation reaction, transferring the phosphatidyl group to the alcohol instead of water, generating a phosphatidylalcohol. nih.govresearchgate.net This reaction forms the basis of a specific assay for PLD activity.

Assays for Phosphatidylinositol-Specific Phospholipase C (PI-PLC) Activity

Phosphatidylinositol-specific phospholipase C (PI-PLC) is an enzyme that cleaves phosphatidylinositol into diacylglycerol (DAG) and a cyclic inositol phosphate. fishersci.com Assays to measure its activity are critical for studying PI-mediated signal transduction. oup.com

Several methods are available to quantify PI-PLC activity. A common approach involves using radiolabeled phosphatidylinositol, such as [³H]-PI, as a substrate. fishersci.com The enzyme, often from Bacillus cereus, is incubated with the substrate presented in mixed micelles with a detergent like sodium deoxycholate. fishersci.com The reaction is stopped, and the water-soluble [³H]-inositol phosphate product is separated from the lipid-soluble substrate and quantified by scintillation counting.

Another method utilizes synthetic phosphorothiolate (B1257650) analogues of PI. nih.gov When these analogues are cleaved by PI-PLC, they produce a thiol analogue of diacylglycerol. This product can be quantified by measuring UV absorbance after it reacts with dipyridyl disulfide. nih.gov This assay provides a continuous and non-radioactive method for measuring enzyme kinetics. nih.gov A simpler, qualitative assay can be performed on agar (B569324) plates where colonies expressing PI-PLC are overlaid with L-alpha-phosphatidylinositol. Active colonies produce insoluble diacylglycerol, resulting in a visible turbid halo. nih.gov

| Assay Type | Substrate | Detection Method | Key Feature |

| Radiometric Assay | [³H]-Phosphatidylinositol | Scintillation counting of aqueous product | High sensitivity |

| Spectrophotometric Assay | Phosphorothiolate analogue of PI | UV absorbance measurement of thiol-DAG product | Continuous, non-radioactive |

| Plate-Based Assay | L-alpha-phosphatidylinositol | Visual detection of a turbid halo | Simple, for screening |

Cellular and In Vitro Model Systems for Functional Characterization

Model membrane systems are indispensable tools for characterizing the biophysical properties of phosphatidylinositol and its interactions with other molecules in a controlled environment.

Use of Model Membranes (e.g., DMPC Liposomes, Bicelles)

Liposomes and bicelles are widely used model membranes that mimic the lipid bilayer of biological cells. mdpi.com Liposomes are spherical vesicles composed of one or more lipid bilayers. Studies using liposomes made of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) have shown that the incorporation of soy phosphatidylinositol significantly alters the physical properties of the membrane. nih.gov The presence of soy PI induces the formation of fluid phases in the DMPC bilayer, broadens the phase transition, and shifts it to a lower temperature. nih.gov This suggests that soy PI increases membrane fluidity and causes lipid packing defects, which may be due to its inositol headgroup and the acyl chain composition. nih.gov

Bicelles, as previously described, are another valuable model system. koreascience.kr They provide a more planar, bilayer-like environment compared to the highly curved surface of small liposomes. mit.edu The ability to create bicelles with a defined composition, including soy phosphatidylinositol, allows for the systematic investigation of how PI influences membrane structure and protein binding. acs.org These model systems are crucial for isolating and studying the specific effects of phosphatidylinositol on membrane dynamics and its role in mediating protein-membrane interactions, providing insights that are difficult to obtain in the complex environment of a living cell. avantiresearch.comnih.gov

Cell Culture Models (e.g., HepG2 Cells, MDCK Cells) for Cellular Responses

In vitro cell culture systems are indispensable tools for dissecting the specific cellular and molecular responses to this compound. These models allow for controlled investigations into the compound's mechanisms of action, metabolic fate, and influence on cellular pathways in isolation from the systemic complexities of a whole organism. Human hepatoblastoma (HepG2) and Madin-Darby Canine Kidney (MDCK) cells are two commonly employed and well-characterized cell lines that offer distinct advantages for studying the biological activities of phospholipids.

HepG2 Cells

The HepG2 cell line is a widely used in vitro model for studying liver function and metabolism, as it retains many differentiated hepatic characteristics. nih.govnih.gov These cells are particularly relevant for investigating the effects of soy-derived compounds on lipid metabolism. nih.govnih.gov While direct studies on the cellular responses to purified this compound are not extensively detailed in available literature, the model is frequently used to assess related soy components, such as peptides, and general phospholipid metabolism, making it a highly suitable platform for future investigations. nih.govnih.gov

HepG2 cells can be used to explore a variety of cellular responses to this compound. Key areas of investigation include its influence on the synthesis and secretion of lipoproteins, the modulation of intracellular cholesterol levels, and its impact on the expression of genes related to lipid homeostasis. nih.govnih.gov Studies have shown that the phospholipid composition of HepG2 cells and their organelles changes dynamically with cell growth, indicating that these cells actively regulate their lipid environment. nih.gov This innate metabolic activity makes them a sensitive system for detecting perturbations caused by exogenous phospholipids. For instance, research on soy peptides in HepG2 cells has demonstrated effects on the secretion of apolipoprotein B-100 and the synthesis of triacylglycerides, pathways that could potentially be influenced by soy phosphatidylinositol. nih.gov

Interactive Table: HepG2 Cell Model in Lipid Metabolism Research

| Area of Investigation | Typical Parameters Measured | Relevance for this compound Research |

|---|---|---|

| General Lipid Metabolism | Intracellular levels of triglycerides, cholesterol, and cholesterol esters; Phospholipid class compositions (e.g., PC, PE, PS, PA, SM). nih.govnih.gov | To determine how the compound is metabolized and whether it alters the cell's baseline lipid profile. |

| Lipoprotein Secretion | Secretion of apolipoproteins (e.g., ApoB-100, ApoA-I); Secretion of triacylglycerols. nih.govnih.gov | To assess the impact on the assembly and release of lipoproteins, a key hepatic function. |

| Gene Expression | mRNA expression levels of enzymes and transcription factors related to lipid synthesis and fatty acid oxidation (e.g., SREBP-2). nih.govnih.gov | To understand the molecular mechanisms by which the compound regulates lipid homeostasis at the genetic level. |

MDCK Cells

Madin-Darby Canine Kidney (MDCK) cells are a polarized epithelial cell line that forms tight junctions and exhibits distinct apical and basolateral membrane domains. uu.nl This characteristic makes them an excellent model for studying vectorial transport, cell polarity, and the influence of lipids on membrane barrier function. The plasma membrane domains of MDCK cells have unique phospholipid compositions, which is critical for their specialized functions. uu.nl

Interactive Table: MDCK Cell Model in Phospholipid Research

| Area of Investigation | Typical Parameters Measured | Relevance for this compound Research |

|---|---|---|

| Cell Growth and Proliferation | Cell count; DNA synthesis assays. nih.gov | To determine if the compound has mitogenic or growth-modulatory effects on epithelial cells. |

| Membrane Lipid Composition | Analysis of phospholipid classes (e.g., SPH, PC, PE, PS) in apical vs. basolateral membranes. uu.nl | To investigate if the compound is incorporated into cell membranes and alters the distinct lipid profiles of the polarized domains. |

| Epithelial Barrier Function | Transepithelial electrical resistance (TEER); Paracellular flux assays. | To assess the compound's effect on the integrity of tight junctions and the overall barrier function of the epithelium. |

Animal Models (e.g., Rodents, Canine) for Pre-clinical Mechanistic Investigations

Pre-clinical animal models are crucial for understanding the systemic effects, pharmacokinetic properties, and potential therapeutic mechanisms of this compound in a complex biological system. Rodent and canine models have been employed to investigate the in vivo relevance of soy-derived phospholipids.

Rodent Models